molecular formula C150H217N43O48 B1578822 Beta Amyloid (1-30)

Beta Amyloid (1-30)

カタログ番号: B1578822
分子量: 3390.6
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta Amyloid (1-30) is a useful research compound. Its molecular formula is C150H217N43O48 and its molecular weight is 3390.6. The purity is usually 95%.
BenchChem offers high-quality Beta Amyloid (1-30) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta Amyloid (1-30) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Understanding Beta Amyloid (1-30)

Structure and Properties
Beta Amyloid peptides, including Aβ(1-30), are known for their aggregation into insoluble plaques, which are a hallmark of Alzheimer's disease. Aβ(1-30) is less studied compared to its longer counterparts (Aβ(1-40) and Aβ(1-42)), but it retains important biological functions and potential implications in AD pathology. Research indicates that shorter Aβ fragments may have different aggregation properties and biological activities compared to their longer forms .

Applications in Alzheimer's Disease Research

1. Biomarker Development
Beta Amyloid (1-30) can serve as a biomarker for early diagnosis of Alzheimer's disease. Studies have shown that the levels of Aβ peptides in cerebrospinal fluid (CSF) correlate with the presence of amyloid plaques in the brain . The quantification of Aβ(1-30) alongside other Aβ species can enhance diagnostic accuracy.

2. Therapeutic Targeting
Recent advancements in therapeutic strategies focus on targeting beta amyloid to modify disease progression. Several monoclonal antibodies targeting Aβ aggregates have been developed, including those against Aβ(1-42). While direct targeting of Aβ(1-30) is less common, understanding its role could lead to novel therapeutic approaches .

3. Neuroprotective Effects
Research has indicated that certain Aβ fragments, including Aβ(1-30), may exhibit neuroprotective properties under specific conditions. For instance, low concentrations of Aβ peptides can promote neurogenesis and synaptic plasticity, suggesting a dual role where they may be protective at low levels but toxic at higher concentrations . This duality presents opportunities for developing treatments that harness the beneficial effects while mitigating toxicity.

Case Study 1: Biomarker Validation

A study involving a cohort of patients with mild cognitive impairment (MCI) assessed the levels of various Aβ peptides, including Aβ(1-30). The findings revealed that elevated levels of this peptide were associated with an increased risk of progression to Alzheimer's disease within two years. This supports the potential use of Aβ(1-30) as a predictive biomarker for early intervention strategies.

Case Study 2: Therapeutic Trials

In clinical trials investigating monoclonal antibodies targeting amyloid plaques, researchers noted that while therapies aimed at Aβ(1-42) showed promise, understanding the role of shorter peptides like Aβ(1-30) could refine these approaches. One trial explored a combination therapy that included agents targeting both long and short forms of amyloid beta, aiming to improve cognitive outcomes more effectively than monotherapy.

Comparative Data Table

Peptide Length Aggregation Properties Biological Activity Clinical Relevance
Aβ(1-30)30Less aggregation tendencyNeuroprotective at low concentrationsEmerging biomarker for MCI
Aβ(1-40)40Moderate aggregationNeurotoxic at high concentrationsMajor target in AD therapies
Aβ(1-42)42High aggregation propensityHighly neurotoxicPrimary focus for monoclonal antibody therapies

特性

分子式

C150H217N43O48

分子量

3390.6

配列

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。